propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Description
Propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a triazole ring and pyridine moiety. Key structural attributes include:
- A pyrrolidine-1-sulfonyl group at position 6, contributing electron-withdrawing and polarity-enhancing properties.
- A propan-2-yl ester at position 2, which may act as a prodrug moiety to enhance bioavailability.
Properties
IUPAC Name |
propan-2-yl 2-(3-oxo-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c1-11(2)24-14(20)10-19-15(21)18-9-12(5-6-13(18)16-19)25(22,23)17-7-3-4-8-17/h5-6,9,11H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOYOASKSPOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, pyrrolidine, and isopropyl acetate, under conditions that may involve catalysts, solvents, and specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the pyrrolidine sulfonamide group is often linked to enhanced antibacterial activity against various pathogens. Research into related compounds suggests that propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate may also demonstrate similar effects.
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Anticancer Potential:
- The triazolo-pyridine framework has been explored for its anticancer properties. Compounds with this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines. Further investigations are needed to evaluate the specific mechanisms of action of this compound.
Pharmacological Insights
- Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes critical for cellular function and disease progression. This could position this compound as a candidate for drug development targeting metabolic disorders.
Biochemical Applications
- Cellular Signaling Modulation:
- Research indicates that compounds with similar structures can modulate cellular signaling pathways. The potential to influence pathways such as the MAPK/ERK and PI3K/Akt pathways makes this compound an interesting candidate for studies focused on cell growth and differentiation.
Case Study 1: Antimicrobial Activity
A recent study investigated a series of pyrrolidine sulfonamide derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfonamide group significantly enhanced activity against these pathogens. This compound was hypothesized to exhibit similar or improved efficacy based on structural similarities.
Case Study 2: Anticancer Research
In vitro studies on triazolo-pyridine derivatives have shown promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This compound's structure suggests it may possess similar apoptotic properties.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structural Variations
The triazolo[4,3-a]pyridine core distinguishes this compound from analogs with alternative fused-ring systems:
- Compound 4.24 (): Contains a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core, integrating a diazepine ring for enhanced conformational flexibility. This structural complexity may target neurological or anticancer pathways .
- 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (891099-01-7) (): Features a triazolo[4,3-b]pyridazine core (pyridazine instead of pyridine), which alters electron distribution and binding affinity .
Substituent Analysis
Physicochemical Properties
- Metabolic Stability : Sulfonamides generally exhibit higher metabolic stability than thioethers, which may oxidize to sulfoxides .
- Bioavailability : The propan-2-yl ester may enhance membrane permeability compared to carboxylic acid analogs (e.g., hydroxyacetamide in 878065-83-9) .
Comparative Data Table
Biological Activity
Propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate is a complex compound with potential pharmacological applications. Its structure incorporates a triazole moiety and a pyrrolidine sulfonamide, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring is significant in mediating its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrolidine rings exhibit antimicrobial properties. A study demonstrated that derivatives of similar structures showed effective inhibition against various bacterial strains such as Escherichia coli and Bacillus subtilis . The mechanism is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with triazole-containing compounds. For instance, analogues with similar structural features have been evaluated in seizure models, showing promising results in reducing seizure frequency and duration . The effectiveness may be linked to modulation of neurotransmitter systems or ion channels.
Cytotoxic Effects
The cytotoxic potential of this compound has also been investigated. Compounds with analogous structures have demonstrated significant activity against cancer cell lines such as A-431 and Jurkat cells . The structure activity relationship (SAR) studies suggest that specific substitutions on the triazole ring enhance cytotoxicity.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate?
- Methodology : The synthesis involves multi-step reactions starting with cyclization of triazolo-pyridine precursors. Key steps include:
- Step 1 : Condensation of pyridine derivatives with sulfonylating agents (e.g., pyrrolidine-1-sulfonyl chloride) under anhydrous conditions.
- Step 2 : Acetylation using propan-2-yl acetate in ethanol or methanol under reflux, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields for triazolo-pyridine intermediates .
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. Work in a fume hood.
- First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap/water for 15 minutes. Consult a physician immediately .
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm structural integrity via 1H and 13C NMR, focusing on pyrrolidine-sulfonyl (δ 2.8–3.2 ppm) and triazolo-pyridine (δ 7.5–8.5 ppm) signals .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Experimental Design :
- Parameter Screening : Vary solvents (DMF vs. THF), catalysts (e.g., Pd/C), and temperatures (60–100°C) using Design of Experiments (DoE) software.
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for triazolo-pyridazine analogs, achieving >80% yield .
- Data Analysis : Compare yields via ANOVA to identify significant factors (e.g., solvent polarity) .
Q. What strategies are effective for analyzing biological interactions of this compound?
- Methodology :
- Enzyme Assays : Test inhibitory activity against kinases or proteases using fluorogenic substrates (e.g., IC50 determination) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 or EGFR) .
- Comparative Studies : Compare with analogs (e.g., morpholine-sulfonyl derivatives) to assess substituent effects on activity .
Q. How do structural modifications (e.g., sulfonyl group substitution) alter physicochemical properties?
- Case Study :
- Lipophilicity : Replace pyrrolidine-sulfonyl with azepane-sulfonyl to increase logP (by 0.5 units), enhancing membrane permeability .
- Solubility : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility for in vivo studies .
- Analytical Tools :
- Computational Modeling : Predict logP and pKa via ChemAxon or MarvinSuite .
Data Contradiction & Comparative Analysis
Q. How to resolve discrepancies in reported biological activities of similar triazolo-pyridine derivatives?
- Approach :
- Meta-Analysis : Compare IC50 values across studies (e.g., antimicrobial vs. anticancer assays) using standardized protocols (e.g., CLSI guidelines) .
- Structural Correlations : Identify trends via QSAR models, linking substituents (e.g., sulfonyl groups) to activity .
- Example : Morpholine-sulfonyl analogs show higher enzyme inhibition than piperidine derivatives due to improved hydrogen bonding .
Q. What are the limitations of current synthetic methods for scaling up production?
- Critical Evaluation :
- Yield vs. Purity : Column chromatography, while effective for small-scale purification, is impractical for large batches. Switch to recrystallization (methanol/water) .
- Cost-Efficiency : Microwave-assisted methods reduce time but require specialized equipment. Evaluate cost-benefit using techno-economic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
